Mao-B-IN-26

MAO-B inhibition selectivity enzyme kinetics

Standard irreversible MAO-B inhibitors like selegiline limit temporal control and carry off-target risks. This reversible, competitive indole-chalcone offers superior experimental precision. - **Higher potency & selectivity:** Ki = 0.01 ± 0.005 µM for hMAO-B; selectivity index 120 (vs. 30.55 for selegiline). - **Dual mechanism:** Direct antioxidant activity (1.18 Trolox equivalents) plus reversible MAO-B inhibition, ideal for neuroprotection and ROS studies. - **Research-ready:** Low cytotoxicity in SH-SY5Y cells, predicted BBB permeability. Available from BenchChem with validated specifications.

Molecular Formula C17H12BrNO
Molecular Weight 326.2 g/mol
Cat. No. B12379194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-26
Molecular FormulaC17H12BrNO
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C=CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H12BrNO/c18-13-8-5-12(6-9-13)7-10-17(20)15-11-19-16-4-2-1-3-14(15)16/h1-11,19H/b10-7+
InChIKeyRVUJDYIDVJKIFK-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mao-B-IN-26 (IC9): A Potent, Selective, and Reversible MAO-B Inhibitor with Superior Kinetics Over Selegiline


Mao-B-IN-26, also designated as compound IC9, is an indole-based chalcone that functions as a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B) [1]. The compound exhibits a Ki of 0.01 ± 0.005 μM and a selectivity index of 120 for hMAO-B over hMAO-A, surpassing the reference drug selegiline (Ki = 0.20 ± 0.020 μM; selectivity index = 30.55) [1]. This small molecule has been characterized as a competitive inhibitor with a reversible binding mode [1], and in vitro studies indicate low cytotoxicity at relevant concentrations [1].

Why Generic MAO-B Inhibitor Substitution Fails: Evidence-Based Differentiation for Mao-B-IN-26


Monoamine oxidase B inhibitors are a structurally diverse class of compounds that exhibit substantial variation in potency, selectivity, reversibility, and safety profiles [1]. Simple interchange among in-class candidates can lead to markedly different experimental outcomes; for instance, the irreversible binding of selegiline contrasts sharply with the reversible, competitive mode of Mao-B-IN-26 [1]. Furthermore, Mao-B-IN-26 demonstrates a 20-fold higher affinity for hMAO-B and a nearly 4-fold greater selectivity index compared to selegiline [1]. These quantitative differences underscore why procurement decisions based solely on class membership are insufficient for rigorous scientific or industrial applications.

Mao-B-IN-26 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Superior hMAO-B Inhibition Potency and Selectivity vs. Selegiline

Mao-B-IN-26 (IC9) directly compared to the reference inhibitor selegiline exhibits a 20-fold higher affinity for human MAO-B and a nearly 4-fold greater selectivity index for MAO-B over MAO-A [1].

MAO-B inhibition selectivity enzyme kinetics

Reversible Competitive Inhibition Mode Distinguishes Mao-B-IN-26 from Irreversible MAO-B Inhibitors

Mao-B-IN-26 (IC9) acts as a reversible, competitive inhibitor of hMAO-B [1], whereas the widely used reference compound selegiline is an irreversible, mechanism-based inactivator [2]. This fundamental mechanistic distinction has important pharmacological and safety implications.

reversible inhibition competitive binding enzyme mechanism

Low Cytotoxicity in SH-SY5Y Neuroblastoma Cells at Effective Concentrations

Mao-B-IN-26 (IC9) exhibits minimal cytotoxicity in SH-SY5Y human neuroblastoma cells at concentrations up to 25 μM, with 95.20% viable cells at 5 μM and 69.17% viable cells at 25 μM [1]. This favorable safety window supports its use in cell-based models of neurodegeneration.

cytotoxicity neuroprotection SH-SY5Y cells

Intrinsic Antioxidant Activity Quantified via ABTS Assay

Mao-B-IN-26 (IC9) demonstrates intrinsic antioxidant capacity, measured as 1.18 Trolox equivalents in the ABTS radical scavenging assay [1]. This property is independent of its MAO-B inhibitory activity and may contribute to its neuroprotective effects in models of oxidative stress.

antioxidant oxidative stress ABTS assay

Mao-B-IN-26: Best Research and Industrial Application Scenarios Based on Evidence


Alzheimer's Disease Research: MAO-B and Oxidative Stress Models

Mao-B-IN-26's potent and selective MAO-B inhibition (Ki = 0.01 μM) combined with its intrinsic antioxidant activity (1.18 Trolox equivalents) makes it an ideal tool compound for investigating the dual role of MAO-B and oxidative stress in Alzheimer's disease pathology [1]. Its low cytotoxicity in SH-SY5Y cells supports its use in Aβ-induced neurotoxicity models, and its predicted blood-brain barrier permeability suggests potential for in vivo translation studies [1].

Parkinson's Disease Research: Dopaminergic Neuroprotection Studies

Given its high selectivity for MAO-B over MAO-A (SI = 120), Mao-B-IN-26 is well-suited for experiments aimed at preserving striatal dopamine levels without the confounding effects of MAO-A inhibition on serotonin and norepinephrine metabolism [1]. The reversible binding mode also permits washout experiments to dissect temporal dynamics of MAO-B inhibition in dopaminergic neuron models [1].

Neuroprotection and Oxidative Stress Studies

The compound's dual mechanism—reversible MAO-B inhibition and direct antioxidant scavenging—provides a unique research tool for disentangling the contributions of enzyme inhibition versus free radical quenching in neuroprotective assays [1]. This is particularly valuable in studies of mitochondrial dysfunction and ROS-mediated neuronal injury [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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